Methyl[1-(4-methylphenyl)butan-2-yl]amine
Overview
Description
Methyl[1-(4-methylphenyl)butan-2-yl]amine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Identification and Analysis in Illegal Designer Drugs
Methyl[1-(4-methylphenyl)butan-2-yl]amine and its homologues have been identified in illegal designer drugs. The analysis of such compounds is crucial in the monitoring and regulation of these substances in the market. The study by Matsumoto et al. (2006) highlights the identification of N-methyl-4-(3,4-methylenedioxyphenyl)butan-2-amine, a new homologue of MDMA, in the Japanese market. This research contributes to the understanding of the distribution and chemical properties of these substances in illegal drug trade Matsumoto et al., 2006.
2. Chemical Reactions and Synthesis
The compound plays a role in various chemical reactions and synthesis processes. For instance, Novakov et al. (2017) described the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol, demonstrating the compound's utility in the synthesis of target amides Novakov et al., 2017.
3. Structure Elucidation and Comparative Analysis
Studies like that of Nycz et al. (2011) focus on the X-ray structures and computational studies of several cathinones, including variants of this compound. Such research provides valuable insights into the molecular structure and electronic spectra of these compounds Nycz et al., 2011.
4. Synthesis of Novel Compounds
The compound is also used in the synthesis of new chemical entities. For example, Almansour et al. (2016) reported the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, where this compound derivatives played a significant role. This research contributes to the development of new compounds with potential applications in various fields Almansour et al., 2016.
5. Pharmacological Research
While excluding specific drug use and dosage information, it is important to note that variants of this compound have been studied in pharmacological research. Grimwood et al. (2011) characterized 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a novel κ-opioid receptor antagonist. This type of research is crucial in understanding the therapeutic potential of these compounds Grimwood et al., 2011.
Properties
IUPAC Name |
N-methyl-1-(4-methylphenyl)butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-12(13-3)9-11-7-5-10(2)6-8-11/h5-8,12-13H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSOMARSARDZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.